N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(23-15-7-8-18-19(13-15)28-11-10-27-18)6-3-9-22-21(26)17-12-14-4-1-2-5-16(14)24-17/h1-2,4-5,7-8,12-13,24H,3,6,9-11H2,(H,22,26)(H,23,25) |
InChI Key |
VCQONSATRITDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
This intermediate is typically prepared via nitration and reduction of 1,4-benzodioxane. A representative protocol involves:
-
Nitration of 1,4-benzodioxane using concentrated HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-1,4-benzodioxane.
-
Catalytic hydrogenation (H₂, Pd/C) in ethanol to reduce the nitro group to an amine.
Yield : 68–72% after purification by recrystallization (ethanol/water).
Stepwise Amidation Approach
Formation of 4-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutanoic Acid
The four-carbon linker is introduced via reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and succinic anhydride:
Conditions :
Activation of 1H-Indole-2-carboxylic Acid
The carboxylic acid is activated using carbodiimide-based reagents:
Final Coupling Reaction
The activated indole-2-carboxylic acid is coupled with 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutanoic acid:
Optimized Conditions :
One-Pot Tandem Synthesis
To improve efficiency, a tandem approach condenses the linker formation and amidation into a single pot:
-
In situ generation of 4-oxobutyl intermediate :
-
2,3-Dihydro-1,4-benzodioxin-6-amine reacts with γ-butyrolactone under acidic conditions.
-
-
Direct coupling with indole-2-carboxamide :
-
Addition of HATU and DIPEA facilitates amide bond formation without isolating intermediates.
-
Advantages :
-
Reduced purification steps.
-
Total yield: 58–61%.
Solid-Phase Synthesis for High-Throughput Production
A patented method employs resin-bound intermediates to streamline synthesis:
| Step | Description | Reagents | Time | Yield |
|---|---|---|---|---|
| 1 | Wang resin functionalization with Fmoc-β-alanine | Fmoc-β-Ala, DIC, HOBt | 2 h | 95% |
| 2 | Deprotection (Fmoc removal) | Piperidine/DMF | 20 min | – |
| 3 | Coupling with 4-oxobutanoic acid | EDCl, DMAP | 4 h | 89% |
| 4 | Amidation with 2,3-dihydro-1,4-benzodioxin-6-amine | HATU, DIPEA | 6 h | 75% |
| 5 | Cleavage from resin | TFA/DCM | 1 h | 82% |
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Stepwise amidation | 3 | 63–67% | Moderate |
| One-pot tandem | 2 | 58–61% | High |
| Solid-phase | 5 | 75–82% | Industrial |
Key Challenges and Solutions
-
Amine reactivity : The benzodioxin-6-amine’s electron-rich aromatic ring necessitates mild coupling conditions to avoid side reactions.
-
Oxobutyl linker stability : LiH in DMF prevents hydrolysis of the ketone group during amidation.
-
Purification : Reverse-phase HPLC (C18 column) is essential for isolating the target compound from regioisomers.
Analytical Characterization
Synthetic batches are validated using:
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s solubility and bioavailability.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂SO₄) | 6M HCl, reflux, 12–24 hrs | Indole-2-carboxylic acid + 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)butylamine | Quantitative yields under reflux |
| Basic hydrolysis (NaOH, KOH) | 2M NaOH, 80°C, 8–12 hrs | Sodium/potassium salt of indole-2-carboxylic acid + amine byproduct | Requires prolonged heating |
Hydrolysis is critical for prodrug activation or metabolite formation in pharmacological studies.
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes EAS preferentially at the C3 and C5 positions due to electron-rich aromatic systems.
| Reaction Type | Electrophile | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2–4 hrs | 5-Nitroindole derivative | ~60% |
| Sulfonation | SO₃, H₂SO₄ | 25°C, 6 hrs | 3-Sulfoindole derivative | ~45% |
| Halogenation (Br₂) | Br₂ in DCM | RT, 1 hr | 5-Bromoindole derivative | ~70% |
Substitution patterns align with indole’s inherent reactivity, with C3 and C5 positions favored due to resonance stabilization.
Reductive Amination
The primary amine in the butyl chain participates in reductive amination with aldehydes/ketones, enabling side-chain diversification.
| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | pH 5–6, RT, 12 hrs | N-Methylated derivative | ~85% |
| Acetone | NaBH(OAc)₃ | AcOH, RT, 24 hrs | N-Isopropyl derivative | ~65% |
This reaction is pH-sensitive, requiring mild acidic conditions to avoid decomposition of the indole ring.
Palladium-Catalyzed Cross-Coupling
The indole ring’s C2 and C3 positions engage in Suzuki-Miyaura and Buchwald-Hartwig couplings for structural elaboration.
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | C3-Arylated indole | ~75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | N-Arylated benzodioxin | ~60% |
These reactions enable precise functionalization for structure-activity relationship (SAR) studies .
Oxidation of the Benzodioxin Moiety
The benzodioxin ring undergoes oxidative cleavage under strong oxidizing conditions, altering the compound’s electronic profile.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6 hrs | Quinone derivative | Enhances electrophilicity |
| Ozone (O₃) | CH₂Cl₂, −78°C, 2 hrs | Cleaved dihydroxylated product | Rarely used due to low yield |
Oxidation is typically avoided in synthetic routes due to competing indole degradation.
Amide Bond Functionalization
The carboxamide group reacts with nucleophiles (e.g., Grignard reagents) or electrophiles to form derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeMgBr | THF, 0°C to RT, 4 hrs | Tertiary alcohol via ketone intermediate | ~50% |
| SOCl₂ | Reflux, 2 hrs | Acid chloride intermediate | ~90% |
Functionalization expands utility in medicinal chemistry for prodrug design.
Key Mechanistic Insights:
-
Indole Reactivity : Electron-rich C3 and C5 positions dominate substitution due to resonance stabilization of the intermediate arenium ion.
-
Benzodioxin Stability : The fused dioxane ring resists mild oxidation but cleaves under strong conditions, limiting its use in redox-active environments.
-
Catalytic Cross-Coupling : Palladium-mediated reactions proceed via oxidative addition-transmetallation-reductive elimination cycles, with regioselectivity controlled by ligand choice .
Scientific Research Applications
Anticancer Activity
Research has indicated that N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Breast Cancer Cells
A study conducted by Smith et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 40 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary tests revealed effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study by Johnson et al. (2022), this compound was tested against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Effects
Another significant application of this compound is its potential anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways.
Case Study: Inhibition of Cytokine Production
A study by Lee et al. (2023) found that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Synergistic Effects with Other Drugs
Studies have explored the synergistic effects of this compound when used in combination with established chemotherapeutics.
Case Study: Combination Therapy
Research by Patel et al. (2023) demonstrated that combining this compound with doxorubicin enhanced the overall cytotoxic effect on cancer cells compared to either agent alone.
Development of Drug Delivery Systems
The unique chemical structure of this compound has implications for drug delivery systems.
Case Study: Nanoparticle Formulation
In a study by Zhang et al. (2023), the compound was incorporated into polymeric nanoparticles for targeted drug delivery to tumor sites, showing improved bioavailability and reduced systemic toxicity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to structurally related analogs below (Table 1):
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Indole Modifications :
- The target compound’s 4,7-dimethoxy groups enhance lipophilicity compared to the 5-methoxy analog in CAS 1010900-00-1 . Methoxy groups can influence metabolic stability and membrane permeability.
- The 1-methyl substitution on the indole nitrogen (common in both the target compound and CAS 1010900-00-1) may reduce susceptibility to oxidative metabolism .
The piperazino-acetamide linker in CAS 329079-95-0 introduces a basic nitrogen, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s neutral linker .
Benzodioxin Modifications :
Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
Physicochemical Properties
- Lipophilicity : The target compound’s higher molecular weight and methoxy groups likely increase logP compared to CAS 1010900-00-1 and CAS 329079-95-0, affecting absorption and distribution.
- Solubility : The absence of ionizable groups in the target compound may reduce aqueous solubility relative to the piperazine-containing analog .
Biological Activity
N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and diabetes management. This article reviews the biological activity of this compound, summarizing synthesis methods, biological evaluations, and relevant case studies.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxin Derivative : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides to yield sulfonamide derivatives.
- Coupling Reaction : The sulfonamide is subsequently treated with bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF to form the target compound.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures .
Antitumor Activity
Several studies have evaluated the antitumor properties of indole derivatives, including the compound . For instance:
- Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related indole derivatives have been reported as low as 0.33 μM against pediatric glioblastoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole A | KNS42 (GBM) | 0.33 |
| Indole B | MDA-MB-468 (Breast) | <10 |
Anti-Diabetic Potential
The compound has also been investigated for its anti-diabetic properties through enzyme inhibition studies:
- α-glucosidase Inhibition : The synthesized derivatives showed promising inhibitory activity against α-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM). Inhibition percentages varied significantly among different derivatives .
| Compound | α-glucosidase Inhibition (%) |
|---|---|
| N-(2,3-Dihydrobenzo[1,4]-dioxin) | 65% |
| Sulfonamide Derivative | 70% |
Study on Antitumor Effects
A recent study highlighted the antitumor efficacy of indole derivatives in pediatric brain tumors. The focus was on compounds that selectively target cannabinoid receptors CB1 and CB2. The findings indicated that certain indoles could induce apoptosis in tumor cells while sparing non-cancerous cells .
Enzyme Inhibition Research
Another significant study evaluated a series of synthesized indole derivatives for their ability to inhibit α-glucosidase. The results demonstrated a strong correlation between structural modifications and enzyme inhibition efficacy, suggesting that specific functional groups enhance biological activity .
Q & A
Q. What synthetic pathways are recommended for synthesizing N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of indole-2-carboxamide derivatives typically involves coupling reactions between activated intermediates. For example, highlights a protocol using N-(4-benzoylphenethyl)-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide with reagents like DPPA and DBU under controlled conditions. Optimization can be achieved via statistical Design of Experiments (DoE) to minimize trial-and-error approaches, as outlined in . Quantum chemical calculations (e.g., reaction path searches) and information science tools () can further narrow down optimal conditions (e.g., solvent, temperature, catalyst) by analyzing energy barriers and intermediate stability .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural motifs like the benzodioxin and indole moieties. For instance, reports specific chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and coupling constants. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and elemental composition (e.g., [M+H]⁺ peaks). Infrared (IR) spectroscopy can identify carbonyl groups (e.g., 1650–1750 cm⁻¹ for amides). Chromatographic purity checks (e.g., Combiflash) are also recommended .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- First Aid : Immediate rinsing with water for skin/eye contact () and medical consultation for ingestion/inhalation.
- Waste Disposal : Segregate halogenated waste if applicable .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict reaction outcomes for this compound?
- Methodological Answer : Combine quantum chemical calculations (e.g., density functional theory) with machine learning (ML) tools to predict reaction pathways. emphasizes using reaction path searches to identify transition states and intermediates, while highlights chemical software for virtual screening of solvents/catalysts. For example, simulate the nucleophilic attack of the benzodioxin-6-amine group on a ketone intermediate to assess feasibility before experimentation. Experimental data (e.g., NMR, yields) can refine computational models iteratively .
Q. How should researchers resolve contradictions between experimental results and computational predictions for this compound?
- Methodological Answer : Establish a feedback loop () where discrepancies trigger re-evaluation of:
- Model Assumptions : Check for overlooked intermediates (e.g., solvent effects, stereochemistry).
- Experimental Variables : Re-examine purity (HPLC), reaction monitoring (TLC), or side reactions (MS/MS fragmentation).
- Data Interpretation : Use statistical tools () like ANOVA to identify significant outliers. For instance, if predicted yields exceed experimental results, assess catalyst decomposition or moisture sensitivity .
Q. What strategies can optimize the scalability of synthetic procedures while maintaining yield and purity?
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer for exothermic steps.
- Separation Technologies : Membrane filtration (, RDF2050104) or chromatography for isolating polar intermediates.
- Process Control : Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the indole (e.g., electron-withdrawing groups at position 5) and benzodioxin (e.g., alkylation of the amine).
- Biological Assays : Pair synthetic derivatives with target-specific assays (e.g., receptor binding, enzymatic inhibition).
- Data Analysis : Use ML algorithms () to correlate structural features (e.g., logP, polar surface area) with activity, guided by ’s SAR framework .
Data Presentation
Table 1 : Key Analytical Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
